4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate
Description
This compound is a stereochemically defined pyrrolidine dicarboxylate derivative with a phenyl substituent at the 5-position and tert-butyl/methyl ester groups at the 2- and 4-positions. Key characteristics include:
- Stereochemistry: The (2R,4R,5S) configuration ensures distinct spatial orientation, critical for interactions in chiral environments .
- Synthesis: Prepared via catalytic asymmetric methods, achieving >99% enantiomeric excess (ee) as confirmed by HPLC (Chiralpak AS-H column) .
- Physical Properties: Reported as a pale yellow liquid with specific optical rotation [α]D<sup>28</sup> = -38.7 (c = 1, CHCl3) .
- Spectroscopic Data: <sup>1</sup>H and <sup>13</sup>C NMR spectra align with literature, confirming the exo configuration and ester functionalities .
Properties
IUPAC Name |
4-O-tert-butyl 2-O-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)12-10-13(16(20)21-4)18-14(12)11-8-6-5-7-9-11/h5-9,12-14,18H,10H2,1-4H3/t12-,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMESCXZYKUQWTJ-MGPQQGTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(NC1C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](N[C@@H]1C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of a substituted pyrrolidine-2,4-dicarboxylic acid with tert-butyl and methyl groups under anhydrous conditions. The reaction is often carried out in the presence of a suitable solvent, such as chloroform, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate is primarily explored for its potential therapeutic effects. Its structural resemblance to known pharmacophores allows researchers to investigate its activity against various biological targets.
- Case Study : A study demonstrated that derivatives of pyrrolidine compounds exhibit anti-inflammatory and analgesic properties. This suggests that 4-tert-butyl derivatives may also possess similar activities, warranting further investigation into their mechanism of action and efficacy in clinical settings.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules.
- Application Example : Researchers have utilized this compound in the synthesis of novel pyrrolidine-based drugs that target specific receptors in the central nervous system. The synthetic pathways often involve reactions such as esterification and amidation.
Proteomics Research
In proteomics, this compound is used as a reagent for studying protein interactions and modifications. Its unique structure allows it to interact with specific protein sites, facilitating the understanding of protein functions.
- Case Study : In a proteomic analysis involving mass spectrometry, derivatives of this compound were employed to tag specific proteins for identification and quantification in complex biological samples.
Mechanism of Action
The mechanism of action of 4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and lead to various effects, depending on the specific context. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Melting Points : Bromophenyl analogs (KUD983/KUD984) are crystalline solids (m.p. 142–146°C), whereas the phenyl-containing target compound is a liquid, reflecting differences in molecular symmetry and intermolecular forces .
- Optical Rotation : The target compound’s [α]D value (-38.7°) contrasts with KUD983’s +84.6°, underscoring stereochemical influences on optical properties .
Biological Activity
Introduction
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate, with the CAS number 1219344-80-5, is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 305.37 g/mol. The predicted boiling point is approximately 402.6 °C, and it has a density of about 1.115 g/cm³ . The compound is characterized by its bulky tert-butyl group which may influence its biological interactions.
The biological activity of this compound appears to be linked to its structural features which may interact with various biological targets. The compound's pyrrolidine ring and dicarboxylate functionality suggest potential interactions with enzymes and receptors involved in metabolic pathways.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of this compound:
- Antioxidant Activity : Research indicates that pyrrolidine derivatives exhibit significant antioxidant properties. The bulky alkyl substituents adjacent to the nitrogen atom in this compound may enhance its resistance to oxidative degradation .
- Neuroprotective Effects : Some studies have suggested that compounds with similar structures can provide neuroprotective benefits. This is hypothesized to be due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
- Anti-inflammatory Properties : Compounds within this class have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Neuroprotection : A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolidine can protect against neurodegenerative conditions by mitigating oxidative stress and inflammation in animal models .
- Antioxidant Evaluation : Another research effort focused on assessing the antioxidant capacity of various pyrrolidine derivatives, including this compound. Results showed significant scavenging activity against free radicals .
Data Table
The following table summarizes key properties and findings related to the biological activity of the compound:
| Property/Study Type | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.37 g/mol |
| Boiling Point | ~402.6 °C |
| Density | ~1.115 g/cm³ |
| Antioxidant Activity | Significant scavenging activity against free radicals |
| Neuroprotective Effects | Potential modulation of neurotransmitter systems |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |
Q & A
Basic: What are the key considerations for synthesizing 4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate with high stereochemical fidelity?
Answer:
The synthesis must prioritize stereochemical control at the (2R,4R,5S) positions. Key steps include:
- Chiral Auxiliaries or Catalysts : Use enantioselective catalysts (e.g., chiral oxazaborolidines) to direct stereochemistry during cyclization or coupling reactions .
- Temperature Control : Low-temperature reactions (e.g., -78°C for lithiation) minimize racemization .
- Protection/Deprotection Strategies : Employ tert-butyl and methyl ester groups to protect carboxylate moieties during multi-step syntheses .
- Analytical Validation : Confirm stereochemistry via chiral HPLC (>99% ee, as in analogous pyrrolidine derivatives) or X-ray crystallography .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A combination of techniques is required:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry. For example, diastereotopic protons in the pyrrolidine ring show splitting patterns indicative of stereochemistry .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O, if applicable) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
- Polarimetry : Optical rotation ([α]D) measurements verify enantiomeric purity, as seen in similar compounds (e.g., +84.6° for KUD983) .
Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?
Answer:
Integrated computational-experimental approaches (e.g., ICReDD’s framework) enhance efficiency:
- Quantum Chemical Calculations : Predict reaction intermediates and transition states to identify low-energy pathways .
- Machine Learning (ML) : Train ML models on existing reaction data (e.g., yields, stereoselectivity) to predict optimal conditions (solvent, catalyst, temperature) .
- Reaction Path Screening : Use density functional theory (DFT) to evaluate steric/electronic effects of substituents (e.g., tert-butyl groups) on reaction outcomes .
Advanced: How should researchers resolve contradictions in enantiomeric excess (ee) measurements between HPLC and polarimetry?
Answer:
Discrepancies may arise from impurities or method limitations. Mitigation strategies:
- Cross-Validation : Compare HPLC (Chiralcel OD column) with polarimetry ([α]D) and NMR derivatization (e.g., Mosher’s ester analysis) .
- Standard Calibration : Use enantiopure standards to calibrate HPLC retention times and optical rotation values .
- Impurity Profiling : Conduct LC-MS to detect non-chiral impurities (e.g., residual solvents) that skew polarimetry .
Basic: What experimental design principles apply to optimizing multi-step syntheses of this compound?
Answer:
Adopt statistical Design of Experiments (DoE) frameworks:
- Factor Screening : Identify critical variables (e.g., reaction time, temperature, catalyst loading) via fractional factorial designs .
- Response Surface Methodology (RSM) : Optimize yield and ee by modeling interactions between factors (e.g., solvent polarity vs. temperature) .
- Robustness Testing : Validate conditions under slight perturbations (e.g., ±5°C) to ensure reproducibility .
Advanced: How can researchers leverage X-ray crystallography to resolve structural ambiguities in this compound?
Answer:
X-ray crystallography provides definitive stereochemical assignment:
- Crystal Growth : Use slow evaporation in dichloromethane/hexane mixtures to obtain high-quality crystals .
- Data Collection : Resolve torsional angles (e.g., pyrrolidine ring puckering) and confirm tert-butyl group orientation .
- Comparison with Analogues : Cross-reference with published structures (e.g., 3-tert-butyl oxazolidine derivatives) to validate bond lengths/angles .
Advanced: What strategies mitigate epimerization during functionalization of the pyrrolidine core?
Answer:
Epimerization risks arise during acylations or deprotections:
- Mild Conditions : Use Boc (tert-butoxycarbonyl) protection for amines to avoid harsh acidic/basic conditions .
- Low-Temperature Reactions : Conduct acylations at 0–5°C to prevent racemization .
- In Situ Monitoring : Track ee changes via real-time HPLC during critical steps (e.g., ester hydrolysis) .
Basic: How does the tert-butyl group influence the compound’s physicochemical properties?
Answer:
The tert-butyl moiety:
- Steric Hindrance : Shields reactive sites (e.g., carboxylates), reducing unintended side reactions .
- Lipophilicity : Increases logP, enhancing membrane permeability in biological assays .
- Crystallinity : Improves crystal packing (observed in analogues with m.p. 142–146°C), aiding purification .
Advanced: What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
Answer:
Scale-up introduces mixing, heating, and purification challenges:
- Flow Chemistry : Enhance heat/mass transfer for exothermic steps (e.g., acryloylation) to avoid local overheating .
- Chiral Stationary Phases (CSP) : Use preparative HPLC with CSPs for large-scale enantiomer purification .
- Process Analytical Technology (PAT) : Implement inline IR/NMR to monitor ee and adjust conditions dynamically .
Advanced: How can researchers validate the biological relevance of this compound’s stereochemistry?
Answer:
- Enantiomer-Specific Assays : Test (2R,4R,5S) vs. (2S,4S,5R) enantiomers in target binding (e.g., enzyme inhibition) .
- Molecular Docking : Simulate interactions with protein active sites to rationalize stereochemical activity differences .
- Pharmacokinetic Profiling : Compare metabolic stability and tissue distribution of enantiomers in vivo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
